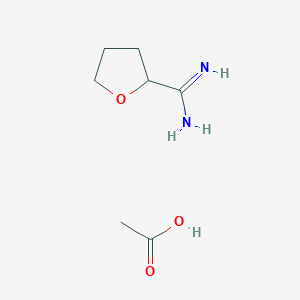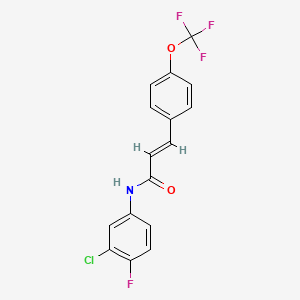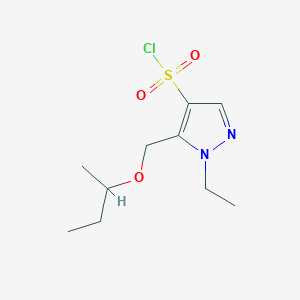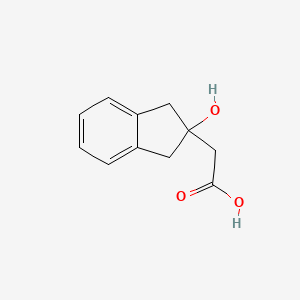
Tetrahydro-furan-2-carboxamidine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-furan-2-carboxamidine acetate is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Agents
Tetrahydrofuran-2-carboxamidine acetate and its derivatives have been explored for their potential as antiprotozoal agents. A study synthesized a specific compound, showcasing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting its potential for treating diseases caused by these pathogens. This compound demonstrated not only high efficacy in vitro but also showed excellent results in vivo in a trypanosomal mouse model, marking it as a promising candidate for antiprotozoal drug development (Ismail et al., 2004).
Synthesis and Chemical Properties
Research into tetrahydrofuran-2-carboxamidine acetate spans various facets of synthetic chemistry and materials science, including the exploration of its solubility in different solvents and the development of novel synthetic routes. The solubility of related compounds in tetrahydrofuran and other solvents has been analyzed, providing valuable information for pharmaceutical formulation and chemical processing (Sheng et al., 2018). Additionally, studies have detailed improved synthetic methods for related tetrahydrofuran compounds, highlighting the versatility and reactivity of tetrahydrofuran derivatives in organic synthesis (Hong-we, 2015).
Biologically Active Compounds Synthesis
Further extending its utility, tetrahydrofuran-2-carboxamidine acetate derivatives have been employed in the synthesis of biologically active molecules. The methodologies developed have led to the creation of compounds with potential antibacterial activities, demonstrating the chemical's role as a precursor in the development of new therapeutic agents (Jayanthi et al., 2022).
Safety and Hazards
Future Directions
While specific future directions for Tetrahydro-furan-2-carboxamidine acetate are not mentioned in the search results, there is a general trend in the chemical industry towards the use of bio-based materials . Furan platform chemicals, which can be economically synthesized from biomass, are seen as having excellent applications beyond the manufacture of fuels and monomers .
Properties
IUPAC Name |
acetic acid;oxolane-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-2-1-3-8-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUWYSWRDYBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(OC1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2625545.png)


![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)


![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)
![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)
